5-Bromothiophene-2-carbonyl chloride
CAS No.: 31555-60-9
Cat. No.: VC1976312
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31555-60-9 |
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Molecular Formula | C5H2BrClOS |
Molecular Weight | 225.49 g/mol |
IUPAC Name | 5-bromothiophene-2-carbonyl chloride |
Standard InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H |
Standard InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Br)C(=O)Cl |
Canonical SMILES | C1=C(SC(=C1)Br)C(=O)Cl |
Introduction
Basic Information and Structure
5-Bromothiophene-2-carbonyl chloride (CAS: 31555-60-9) is a heterocyclic compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . The structure consists of a thiophene ring with a bromine substituent at the 5-position and a carbonyl chloride (acyl chloride) group at the 2-position. This compound is also known by several synonyms including 5-bromo-2-thiophenecarbonyl chloride, 2-thiophenecarbonyl chloride, 5-bromo-, and 5-bromo-thiophene-2-carbonyl chloride .
Identification Information
The comprehensive identification details for 5-bromothiophene-2-carbonyl chloride are summarized in Table 1.
Table 1: Identification Parameters for 5-Bromothiophene-2-carbonyl Chloride
Parameter | Value |
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IUPAC Name | 5-bromothiophene-2-carbonyl chloride |
CAS Number | 31555-60-9 |
Molecular Formula | C5H2BrClOS |
Molecular Weight | 225.49 g/mol |
MDL Number | MFCD03421417 |
InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H |
InChIKey | ORIONTBOMZNQIE-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Br)C(=O)Cl |
Physical and Chemical Properties
5-Bromothiophene-2-carbonyl chloride appears as a colorless clear liquid at room temperature with distinct physical characteristics that influence its handling and application parameters .
Physical Properties
The compound exhibits specific physical properties that are important for its identification, purification, and application in synthetic processes.
Table 2: Physical Properties of 5-Bromothiophene-2-carbonyl Chloride
Property | Value |
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Physical State | Colorless clear liquid |
Melting Point | 36-38°C |
Boiling Point | 126°C at 14 Torr |
LogP | 2.89 |
PSA (Polar Surface Area) | 45.31 |
Hydrogen Bond Donor Count | 0 |
Rotatable Bond Count | 1 |
Chemical Properties
As an acyl chloride derivative, 5-bromothiophene-2-carbonyl chloride is highly reactive toward nucleophiles and participates in various chemical transformations. The compound contains two key reactive sites: the carbonyl chloride group and the brominated thiophene ring .
The carbonyl chloride functionality readily undergoes nucleophilic substitution reactions, making it valuable for introducing the 5-bromothiophenyl moiety into target molecules. Meanwhile, the bromine substituent provides a reactive handle for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions .
Synthesis Methods
Several synthetic routes have been established for the preparation of 5-bromothiophene-2-carbonyl chloride, with variations in starting materials, reaction conditions, and scale.
Synthesis from Carboxylic Acid Precursor
The most common synthesis method involves the conversion of 5-bromothiophene-2-carboxylic acid to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl2).
Procedure:
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5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride.
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A catalytic amount of DMF (dimethylformamide) is added to enhance the reaction rate.
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The reaction mixture is heated at approximately 80°C for 4 hours.
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Excess thionyl chloride is removed by rotary evaporation to yield the pure product.
This process typically provides 5-bromothiophene-2-carbonyl chloride in high yield and purity .
A specific experimental procedure detailed in the literature describes:
"To a nitrogen-purged 3-neck flask fitted with a distillation apparatus was added 2-bromo-5-thiophenoic acid (450 mg, 2.2 mmol), SOCl2 (10 mL) and 1 drop Dimethylformamide (DMF). The reaction was stirred at 80°C for 4 hours, and the excess SOCl2 was removed by rotary evaporation to yield pure 5-bromothiophene-2-carbonyl chloride as a yellow solid (assumed quantitative yield)."
Alternative Synthetic Approaches
By analogy to similar compounds, such as 5-chlorothiophene-2-carbonyl chloride, other synthetic methods can be inferred. For example, a patented method for synthesizing 5-chlorothiophene-2-carbonyl chloride describes:
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Using thionyl chloride as the chlorinating agent
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Employing a non-polar solvent such as carbon tetrachloride
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Maintaining reaction temperature below 0°C during initial addition
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Controlling the molar ratio of thionyl chloride to carboxylic acid (preferably 1.1-1.3:1)
This approach likely can be adapted for the synthesis of 5-bromothiophene-2-carbonyl chloride with appropriate modifications to account for the different halogen substituent.
Chemical Reactions and Reactivity
5-Bromothiophene-2-carbonyl chloride participates in a variety of chemical reactions, particularly those involving the reactive carbonyl chloride functionality.
Nucleophilic Substitution Reactions
The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Amidation: Reaction with amines yields corresponding amides. For example, reaction with N,O-dimethylhydroxylamine produces Weinreb amides as described in research literature: "5-bromo-N-methoxy-N-methylthiophene-2-carboxamide (1q) (4.77 g, 38% over two steps) was prepared according to the representative procedure from 5-bromothiophene-2-carboxylic acid (50 mmol) giving the pure Weinreb amide as a yellow oil."
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Esterification: Reactions with alcohols produce the corresponding esters.
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Friedel-Crafts Acylation: In the presence of Lewis acids such as AlCl3, it can acylate aromatic compounds. A specific example from the literature shows its use in acylating thiophene derivatives: "AlCl3 (400 mg, 2.98 mmol) was suspended in anhydrous dichloromethane (DCM, 100 mL) in a dried flask and 5-bromothiophene-2-carbonyl chloride was added. The slurry was cooled to 0°C and 2-(2,5-dihexyl-4-(thiophen-2-yl)phenyl)thiophene (300 mg, 0.735 mmol) was added slowly."
Hydrolysis
In the presence of water, 5-bromothiophene-2-carbonyl chloride undergoes hydrolysis to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid .
Cross-Coupling Reactions
The bromide functionality at the 5-position allows for various cross-coupling reactions, including Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds. This reactivity makes the compound valuable in the synthesis of complex molecular architectures .
Applications
5-Bromothiophene-2-carbonyl chloride serves as a versatile synthetic intermediate with applications spanning various fields.
Pharmaceutical Synthesis
This compound finds application in pharmaceutical synthesis as a building block for drug candidates. The thiophene ring is a common motif in medicinal chemistry due to its bioisosteric relationship with benzene but with distinct electronic properties .
Materials Science
In materials science, particularly in the development of conjugated polymers and organic semiconductors, 5-bromothiophene-2-carbonyl chloride serves as a precursor for the synthesis of cross-conjugated aromatic polyketones. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Research has demonstrated its utility in creating aromatic polyketones with tunable photophysical properties: "PFTK and PBTK showed mono-exponential photoluminescence decay; with PBTK exhibiting lifetime of 745 ps, PBTK lifetime of 500 ps. PTK showed bimodal-exponential photoluminescence decay with lifetimes of 35 ps and 267 ps for PFTK."
Comparison with Similar Compounds
5-Bromothiophene-2-carbonyl chloride belongs to a family of halogenated thiophene derivatives with similar structures but distinct properties and reactivities.
Structural Analogs
Table 3: Comparison with Similar Compounds
Compound | Structure Difference | Properties Comparison |
---|---|---|
5-Bromothiophene-2-carboxylic Acid | Carboxylic acid instead of carbonyl chloride | Less reactive, higher stability |
Thiophene-2-carbonyl Chloride | Lacks bromine at 5-position | Different electronic properties, more options for functionalization at 5-position |
5-Chlorothiophene-2-carbonyl Chloride | Chlorine instead of bromine at 5-position | Similar reactivity but less reactive in coupling reactions |
5-Bromo-1-benzothiophene-2-carbonyl chloride | Contains fused benzene ring | Higher molecular weight (275.55 g/mol), different electronic properties |
The presence of both a bromine atom and a carbonyl chloride group makes 5-bromothiophene-2-carbonyl chloride particularly useful for sequential functionalization strategies in organic synthesis .
Supplier | Product Number | Quantity | Price (USD) | Purity |
---|---|---|---|---|
TRC | B704358 | a250mg | $220 | Not specified |
Biosynth Carbosynth | FB120995 | 250mg | $85 | Not specified |
Biosynth Carbosynth | FB120995 | 500mg | $150 | Not specified |
Biosynth Carbosynth | FB120995 | 1g | $255 | Not specified |
Oakwood | 368671 | 1g | $95 | Not specified |
Sigma-Aldrich Partner | LIF432341423 | 250mg | ₹17,862.05 | 95% |
Package Options
The compound is typically available in various package sizes ranging from 5g to bulk quantities, accommodating both research and industrial applications .
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